2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including halogenation, methylation, and condensation reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of transformations to introduce the desired functional groups.
Methylation: Methyl groups are introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst.
Condensation: The final step involves the condensation of the benzoxazole derivative with the halogenated and methylated phenol derivative under basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chloro-3,5-dimethylphenol: Lacks the benzoxazole and imino groups, resulting in different chemical and biological properties.
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene: Similar structure but without the phenolic hydroxyl group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both halogen atoms and the benzoxazole-imino moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H18BrClN2O2 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-bromo-4-chloro-3,5-dimethyl-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H18BrClN2O2/c1-12-6-4-5-7-16(12)23-27-18-10-15(8-9-19(18)29-23)26-11-17-13(2)21(25)14(3)20(24)22(17)28/h4-11,28H,1-3H3 |
InChI Key |
OKCZNXYFJCUUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
Origin of Product |
United States |
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